5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Overview

Description

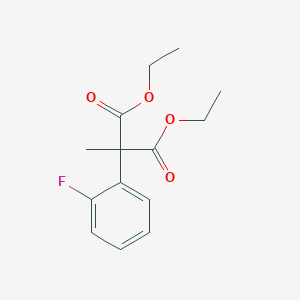

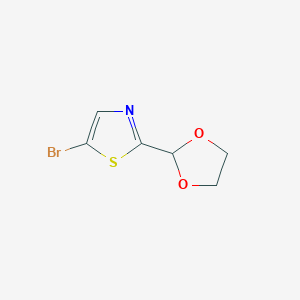

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound with the molecular formula C6H6BrNO2S . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is represented by the SMILES string BrC1=CN=C(C2OCCO2)S1 . The average mass of the molecule is 236.086 Da, and the monoisotopic mass is 234.930252 Da .

Physical And Chemical Properties Analysis

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a solid substance . The molecular formula of the compound is C6H6BrNO2S . The average mass of the molecule is 236.086 Da, and the monoisotopic mass is 234.930252 Da .

Scientific Research Applications

Chemical Building Block

“5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole” is a versatile building block in chemical synthesis . It offers a unique blend of reactivity and selectivity, making it an invaluable tool in the synthesis of complex molecules .

Dopamine D3 Receptor Antagonists

This compound has been studied for its potential as a scaffold for the development of D3 receptor antagonists . These antagonists are being researched for the treatment of neuropsychiatric disorders such as schizophrenia, substance use disorders, and addiction .

Bitopic Ligands

The compound has been used in the design and synthesis of conformationally flexible scaffolds as bitopic ligands . These ligands can interact with both the orthosteric and allosteric sites of a receptor, offering potential advantages in terms of selectivity and efficacy .

β-arrestin Recruitment Assay

In the field of pharmacology, this compound has been used in β-arrestin recruitment assays . These assays are used to study G protein-coupled receptor (GPCR) signaling and can help in the development of new drugs .

PET Radiotracer Development

The compound could be useful in the development of PET radiotracers . PET (Positron Emission Tomography) is a powerful imaging technique used in medical diagnostics, and radiotracers are substances that emit radiation and can be detected during a PET scan .

Study of Other GPCRs

The compound has also shown minimal effects for other GPCRs, except moderate affinity for 5-HT3 receptors and TSPO . This suggests potential applications in studying these receptors .

Mechanism of Action

are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom. The thiazole ring is a component of vitamin B1 (thiamine) and many drugs and bioactive molecules. Thiazoles can act as ligands for various metal ions in enzymes and other proteins .

The dioxolane group in the compound is a type of acetal, a functional group that can protect carbonyl groups from certain reactions. In biological systems, acetals can be found in carbohydrates and other biomolecules .

The bromine atom in the compound could potentially make it more reactive, as halogens are often used in medicinal chemistry to improve the activity of bioactive compounds .

properties

IUPAC Name |

5-bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGHWGLCEYOMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)